molecular formula C10H8BrN3O2 B475030 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 210159-08-3

1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B475030
CAS RN: 210159-08-3
M. Wt: 282.09g/mol
InChI Key: YPDIRBVTVPXYLB-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-bond structures, and 3D models .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within a molecule and the types of bonds between them .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, which describe the step-by-step process of a reaction at the molecular level .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Structural Studies

1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its role as an intermediate in the synthesis of various derivatives with potential biological activities. For instance, Da’an Liu et al. (2015) developed a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde, showcasing the compound's utility in drug synthesis. Similarly, Bin Wang and Heng-Shan Dong (2009) focused on the synthesis and crystal structure investigation of a closely related derivative, providing insight into the molecular structure and potential applications in material science and pharmacology.

Biological and Antimicrobial Activities

The antimicrobial and biological activities of 1,2,3-triazole derivatives, including compounds similar to this compound, have been extensively studied. A. Nagaraj et al. (2018) synthesized a series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanones from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and evaluated their antibacterial activity. This research underlines the potential of 1,2,3-triazole derivatives in developing new antimicrobial agents.

Catalysis and Chemical Transformations

The reactivity of 1,2,3-triazole derivatives in catalytic processes has been demonstrated by Halima Hadj Mokhtar et al. (2017), who reported the palladium-catalyzed direct arylation of heteroarenes using 1-(bromophenyl)-1,2,3-triazoles as aryl sources. This study showcases the utility of triazole compounds in facilitating complex organic transformations, potentially leading to the synthesis of novel heterocyclic compounds with diverse applications.

Antifungal and Antimicrobial Properties

Investigations into the antimicrobial properties of triazole derivatives have shown significant potential. A. Safonov and O. Panasenko (2022) synthesized and evaluated the antimicrobial and antifungal activities of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, highlighting the importance of structural modifications in enhancing biological activities.

Luminescence and Material Science

In material science, Hong Zhao et al. (2014) explored the synthesis, characterization, and luminescence properties of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives. Their work illustrates the application of triazole compounds in developing luminescent materials for potential use in sensing, imaging, and electronic devices.

Mechanism of Action

The mechanism of action is typically studied when the compound is a drug or has some biological activity. It describes how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to explore new synthesis methods, reactions, or applications for the compound. This could also include investigating its biological activity if it’s a drug or has potential medicinal uses .

properties

IUPAC Name

1-(3-bromophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDIRBVTVPXYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177272
Record name 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210159-08-3
Record name 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210159-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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